4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline

Catalog No.
S1921587
CAS No.
63619-34-1
M.F
C14H15N3O2
M. Wt
257.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline

CAS Number

63619-34-1

Product Name

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline

IUPAC Name

2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

InChI

InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2

InChI Key

CYBYVNMREDBMAT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline is an organic compound with the molecular formula C14H15N3O2C_{14}H_{15}N_{3}O_{2} and a molecular weight of approximately 257.29 g/mol. It features a dicyanovinyl group attached to a bis(hydroxyethyl)aniline moiety, making it notable for its potential applications in various fields, including materials science and pharmaceuticals. The compound is characterized by its unique structure, which includes a vinyl group conjugated with two cyano groups, contributing to its electronic properties and reactivity .

Due to the presence of reactive functional groups:

  • Nucleophilic Addition: The cyano groups can undergo nucleophilic addition reactions, allowing for modifications that can enhance its reactivity or alter its properties.
  • Condensation Reactions: The hydroxyl groups in the bis(hydroxyethyl) moiety can participate in condensation reactions, potentially forming polymers or copolymers with other monomers.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, which may be utilized to introduce various substituents that can modify the compound's properties or functionality .

Several synthetic routes have been proposed for the preparation of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline:

  • Condensation Reaction: A common method involves the condensation of 4-amino-N-bis(hydroxyethyl)aniline with malononitrile or similar compounds under acidic conditions.
  • Michael Addition: This approach utilizes a Michael addition reaction where a suitable nucleophile reacts with an α,β-unsaturated carbonyl compound containing cyano groups.
  • One-Pot Synthesis: Recent advancements suggest one-pot synthesis methods that integrate multiple steps into a single reaction vessel, improving efficiency and yield .

The unique properties of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline make it suitable for various applications:

  • Materials Science: Due to its electronic properties, it may be used in organic light-emitting diodes (OLEDs) and other electronic devices.
  • Pharmaceuticals: Its potential bioactivity could lead to applications in drug development, particularly in creating new antimicrobial agents.
  • Polymer Chemistry: The compound may serve as a monomer or crosslinking agent in polymer synthesis, enhancing material properties such as thermal stability and mechanical strength .

Interaction studies involving 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline focus on its binding affinity and reactivity with biological macromolecules such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential as a therapeutic agent or as part of drug delivery systems. Preliminary studies suggest that compounds with similar structures can form stable complexes with proteins, indicating possible pathways for further research into its biological applications .

Several compounds share structural similarities with 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
AnilineBasic aromatic amineSimple structure; widely used in dyes and pharmaceuticals
MalononitrileDicarbonitrileKey building block in organic synthesis; reactive towards nucleophiles
Bisphenol ATwo phenolic groupsUsed in plastics; endocrine disruptor concerns
4-AminobenzaldehydeAromatic amine with aldehydeImportant precursor in organic synthesis; used in dyes

The uniqueness of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline lies in its combination of dicyanovinyl and bis(hydroxyethyl) functionalities, which provides distinctive electronic properties and potential reactivity not found in simpler analogs like aniline or malononitrile .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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